molecular formula C7H9Cl2N3 B2646887 1H-Benzo[d]imidazol-6-amine dihydrochloride CAS No. 55299-95-1

1H-Benzo[d]imidazol-6-amine dihydrochloride

Cat. No.: B2646887
CAS No.: 55299-95-1
M. Wt: 206.07
InChI Key: KGUVDDLDXKLQDZ-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazol-6-amine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzo[d]imidazol-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by chlorination to introduce the dihydrochloride moiety . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and subsequent chlorination steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Benzo[d]imidazol-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-6-carboxylic acid, while substitution reactions can produce various N-substituted benzimidazole derivatives .

Scientific Research Applications

1H-Benzo[d]imidazol-6-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzo[d]imidazol-6-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzo[d]imidazol-6-amine dihydrochloride is unique due to the presence of the amine group at the 6-position and the dihydrochloride moiety. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUVDDLDXKLQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55299-95-1
Record name 55299-95-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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